

5-Bromo-2,3,3-trimethyl-3H-indole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Bromo-2,3,3-trimethyl-3H-indole

Cat. No.: B1310677

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An In-depth Technical Guide to 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2,3,3-trimethyl-3H-indole**, a key chemical intermediate. The document details its fundamental properties, synthesis, and significant applications in the development of fluorescent dyes and as a scaffold for potential therapeutic agents.

Core Compound Data

5-Bromo-2,3,3-trimethyl-3H-indole is a substituted indole derivative with significant applications in chemical synthesis and pharmaceutical research. Its core properties are summarized below.

| Property | Value | Citation(s) |
|-------------------|---|-------------|
| CAS Number | 54136-24-2 | [1] |
| Molecular Formula | C ₁₁ H ₁₂ BrN | [1] |
| Molecular Weight | 238.12 g/mol | [1] |
| Appearance | Pale yellow to white crystalline powder | |
| Purity | ≥98% | |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol | |

Synthesis and Spectroscopic Analysis

The synthesis of **5-Bromo-2,3,3-trimethyl-3H-indole** is typically achieved through the Fischer indole synthesis. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis

A solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[2] The mixture is heated under reflux for 12 hours.[2] After cooling to room temperature, the reaction is quenched with a 10% NaHCO₃ solution and extracted with ether.[2] The organic layer is then washed with deionized water, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product as a reddish oil (1.0 g, 96% yield).[2] This crude product is often used in subsequent steps without further purification.[2]

Spectroscopic Data

The structure of the synthesized compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

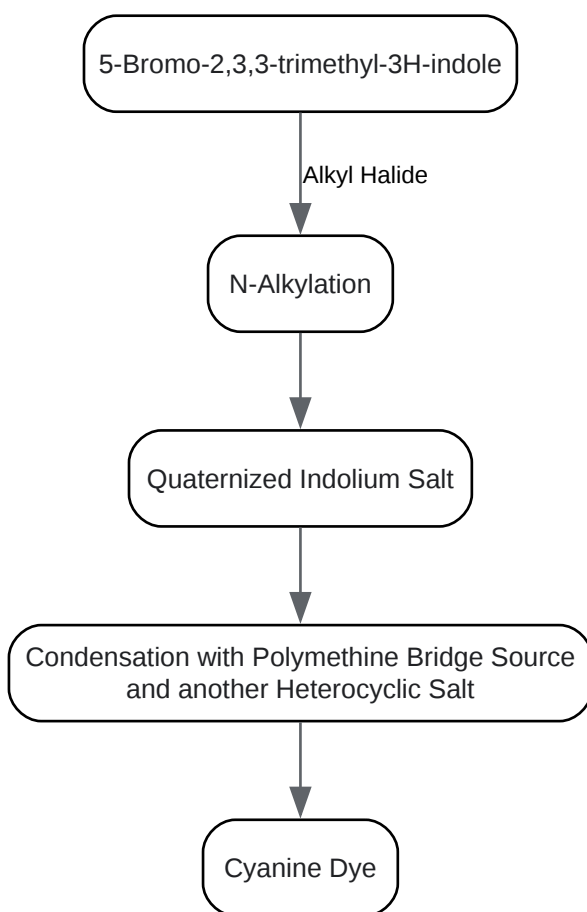
| Nucleus | Chemical Shift (δ , ppm) in CDCl ₃ |
|---------------------|---|
| ¹ H-NMR | 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) |
| ¹³ C-NMR | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 |

Applications in Drug Development and Fluorescent Dye Synthesis

5-Bromo-2,3,3-trimethyl-3H-indole serves as a versatile precursor in two major areas of research and development: the synthesis of cyanine dyes for biological imaging and as a foundational scaffold for novel therapeutic agents.

Precursor for Cyanine Dyes

This compound is a key starting material for the synthesis of cyanine dyes, which are extensively used as fluorescent labels for biomolecules in various life science applications.[\[3\]](#)

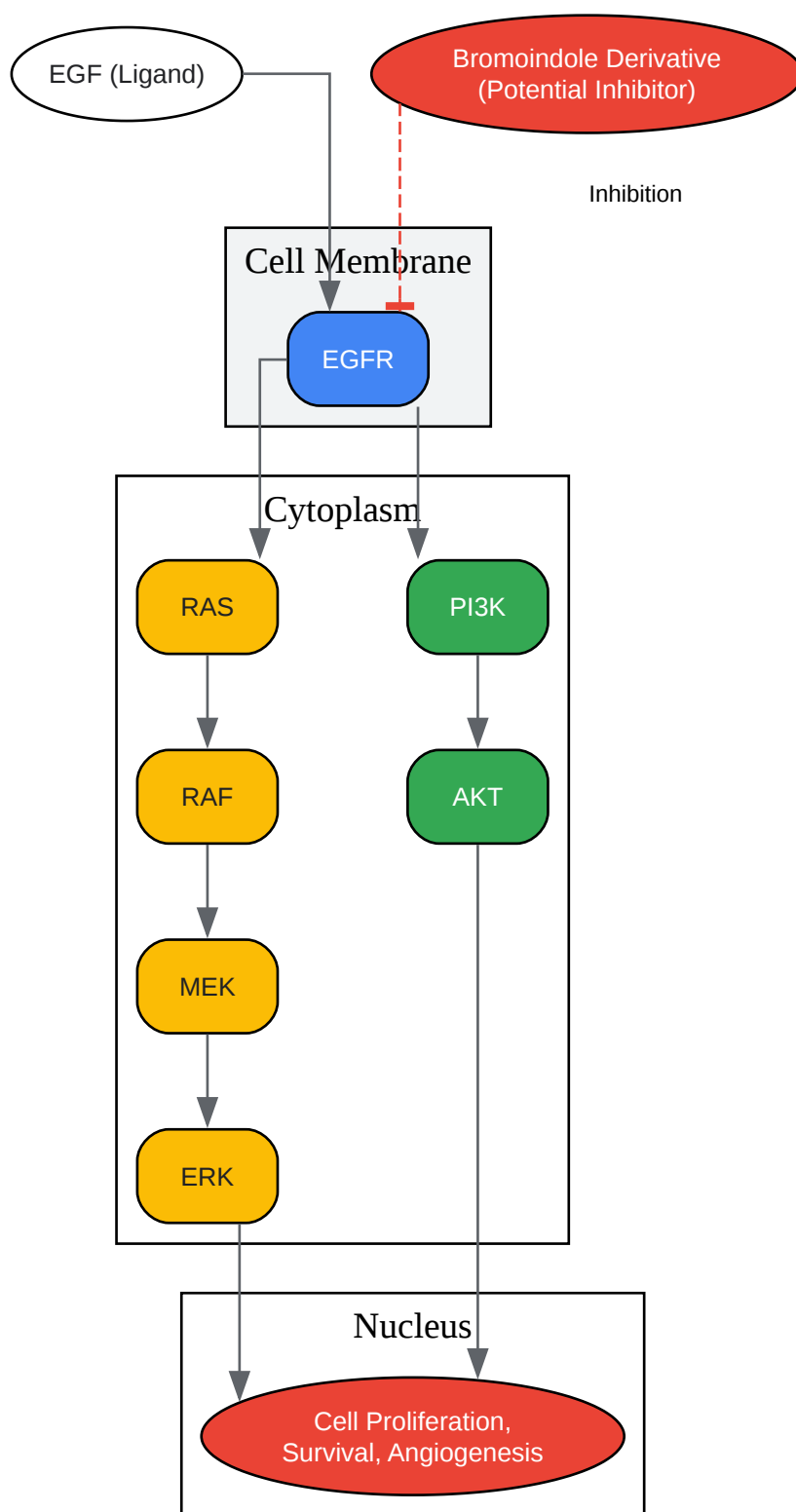


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A generalized workflow for the synthesis of cyanine dyes.

Scaffold for Anticancer Drug Discovery

The bromoindole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of 5-bromoindole have been shown to exhibit potential as anticancer agents through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]



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Inhibition of the EGFR signaling pathway by bromoindole derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following protocol outlines a general method for assessing the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete growth medium
- 5-Bromoindole derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound or a vehicle control (e.g., 0.1% DMSO in medium).
- Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

- Remove the medium containing MTT and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

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